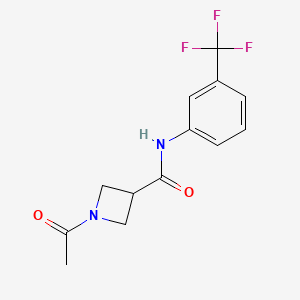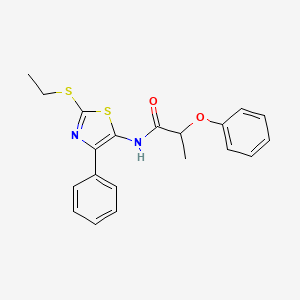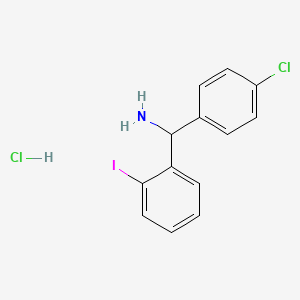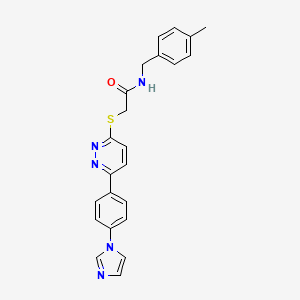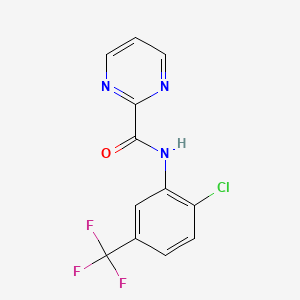
N-(2-chloro-5-(trifluoromethyl)phenyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibitory Effects on Gene Expression
The compound has been studied for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on structure-activity relationship studies of this compound, aiming to improve its oral bioavailability. They found that certain modifications at different positions of the pyrimidine ring could influence the activity and permeability of the compound (Palanki et al., 2000).
Polyamide and Polyimide Synthesis
Yang and Lin (1994, 1995) explored the use of derivatives of this compound in synthesizing polyamides and polyimides. These polymers demonstrated high thermal stability and were amorphous and soluble in various polar solvents. This research contributes to the development of materials with potential applications in various industries (Yang & Lin, 1994), (Yang & Lin, 1995).
Applications in Nucleotide Synthesis
Research by Wilk et al. (2000) focused on the synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates using pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites. This study contributes to the field of nucleotide chemistry, potentially impacting the development of novel therapeutic agents (Wilk et al., 2000).
Synthesis of Novel Derivatives
The synthesis of various novel derivatives of pyrimidine-5-carboxylate has been explored for their potential anti-inflammatory and antimicrobial activities, as demonstrated in studies by Dongarwar et al. (2011). These derivatives highlight the compound's role in pharmaceutical chemistry (Dongarwar et al., 2011).
Anticancer and Anti-Lipoxygenase Agents
A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, a class derived from this compound, revealed potential as anticancer and anti-5-lipoxygenase agents. This research contributes to understanding the compound's relevance in cancer and inflammation treatment (Rahmouni et al., 2016).
Development of Antagonists for Platelet Aggregation
Caroff et al. (2014) investigated 2-phenyl-pyrimidine-4-carboxamide analogs as P2Y12 antagonists. These compounds showed promise in inhibiting platelet aggregation, suggesting potential applications in cardiovascular disease management (Caroff et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure, targeting the respiratory system) .
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-8-3-2-7(12(14,15)16)6-9(8)19-11(20)10-17-4-1-5-18-10/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHFYYMNHBAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)
![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)
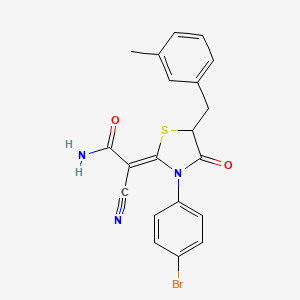
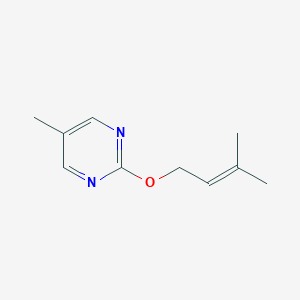
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)
